tert-Butyl methyl(1-methylazetidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 1-methylazetidine in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps like purification through recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl methyl(1-methylazetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(1-methylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- tert-Butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate
- tert-Butyl 3-(methylamino)methylazetidine-1-carboxylate
Uniqueness
tert-Butyl methyl(1-methylazetidin-3-yl)carbamate is unique due to its specific structure and reactivity. Its azetidine ring and carbamate group confer distinct chemical properties, making it valuable in various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(1-methylazetidin-3-yl)carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(5)8-6-11(4)7-8/h8H,6-7H2,1-5H3 |
InChI Key |
KWENMURZWUDKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.